molecular formula C20H20N2O5S2 B2585529 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 941891-17-4

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2585529
CAS RN: 941891-17-4
M. Wt: 432.51
InChI Key: DZZSXBHPOPESJQ-UHFFFAOYSA-N
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Description

The compound “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a benzamide group and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, benzamide group, and 3,4-dimethoxyphenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms in the thiazole ring could potentially make it polar, influencing its solubility in various solvents .

Scientific Research Applications

Anticancer Applications

  • Design and Synthesis for Anticancer Evaluation : A series of compounds including derivatives similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide were synthesized and tested for anticancer activity against various cancer cell lines, with some showing higher activity than reference drugs (Ravinaik et al., 2021).
  • VEGFR-2 Inhibitors with Anticancer Properties : Novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for anticancer activity. Some compounds displayed significant cytotoxicity against cancer cell lines and were identified as promising VEGFR-2 inhibitors (Ghorab et al., 2016).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Agents : Various thiazole derivatives, including those similar to the query compound, have been shown to possess significant antimicrobial and antifungal properties against various strains of bacteria and fungi (Sych et al., 2019).
  • Synthesis for Antimicrobial Evaluation : Thiazole derivatives have been synthesized and confirmed to exhibit antimicrobial activity, which is especially pronounced in derivatives substituted with electron-donating groups (Chawla, 2016).

Other Biological Applications

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, a class of compounds including derivatives of the query compound, have been studied for their cardiac electrophysiological activity, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
  • Pro-apoptotic Anticancer Agents : Derivatives of indapamide, related to the query compound, have been synthesized and evaluated as anticancer agents, showing high proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)18-8-6-5-7-14(18)19(23)22-20-21-15(12-28-20)13-9-10-16(26-2)17(11-13)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSXBHPOPESJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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